2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a fused pyranopyridine core substituted with a 2,4,5-trimethoxyphenyl group at position 4, a diethylamino-propyl chain at position 6, and a nitrile moiety at position 2.
The nitrile group at position 3 is a common pharmacophore in kinase inhibitors and can participate in hydrogen bonding or covalent interactions with biological targets .
Properties
IUPAC Name |
2-amino-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-7-29(8-2)10-9-11-30-16(3)12-22-24(26(30)31)23(18(15-27)25(28)35-22)17-13-20(33-5)21(34-6)14-19(17)32-4/h12-14,23H,7-11,28H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHOOOXDQACDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 758701-35-8) is a complex organic molecule with potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H34N4O5, with a molecular weight of 482.57 g/mol. The structure features a pyrano[3,2-c]pyridine core with various functional groups that may contribute to its biological activity.
Key Properties:
- Melting Point: Not specified in the literature.
- Boiling Point: Predicted to be approximately 694.9 °C.
- Density: Estimated at 1.24 g/cm³.
- pKa: Approximately 10.29, indicating basic properties.
Research indicates that this compound may exhibit several biological activities through various mechanisms:
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Lines Tested | IC50/EC50 Values |
|---|---|---|---|
| T60 Derivative | TopoII Inhibition | PCa Cells | Potent inhibition observed |
| Benzofuro Derivative | Antiproliferative | MGC-803, HeLa | IC50 < 20 µM |
| Indole Derivative | Anticancer | HepG2 | Significant apoptosis induction |
- Topoisomerase II Inhibitors : A study highlighted novel inhibitors that showed significant potency against both TopoIIα and TopoIIβ, leading to G2/M phase arrest in cancer cells .
- Antiproliferative Effects : Research on benzofuro derivatives indicated their ability to induce apoptosis in human cancer cell lines with low cytotoxicity towards normal cells, suggesting a favorable therapeutic index for similar compounds .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds might elevate reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential, further contributing to apoptotic pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their pharmacological or physicochemical properties:
Key Differences and Implications
Substituent Positioning: The 2,4,5-trimethoxyphenyl group in the target compound provides a distinct electronic and steric profile compared to 2,3-dimethoxyphenyl () or 4-chlorobenzyloxy (). The additional methoxy group may enhance binding to hydrophobic pockets in kinases or GPCRs .
Synthetic Accessibility: The target compound can likely be synthesized via a one-pot multicomponent reaction analogous to , which uses malononitrile, aldehydes, and active methylene precursors under ultrasonic irradiation (yields: 72–83%) .
Biological Activity Predictions: Compared to the COX-2 inhibitory activity of ’s analog, the diethylamino-propyl substituent in the target compound may shift activity toward kinase or protease inhibition due to its basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
